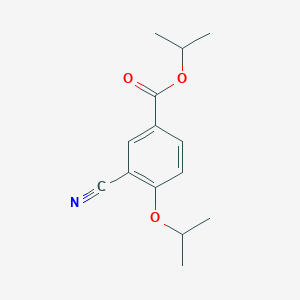
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide typically involves multiple steps, starting with the preparation of the pyrazoline core. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with hydrazine derivatives under acidic or basic conditions. The introduction of the bromo and methyl groups can be accomplished through halogenation and alkylation reactions, respectively. The thiocarboxamidine group is then introduced via a nucleophilic substitution reaction, followed by the formation of the hydrobromide salt through treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazoline core.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s biological activity, particularly its potential as an enzyme inhibitor or receptor modulator, makes it a valuable tool in biological research. It can be used to study the mechanisms of various biological processes and to develop new therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug candidate. Its unique structure and reactivity could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-5-oxo-1-phenylpyrazoline: Similar core structure but lacks the thiocarboxamidine group.
2-Methyl-5-oxo-1-phenylpyrazoline: Lacks both the bromo and thiocarboxamidine groups.
4-Bromo-2-methyl-5-oxo-1-phenylpyrazoline-3-carboxamide: Contains a carboxamide group instead of thiocarboxamidine.
Uniqueness
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide is unique due to the presence of the thiocarboxamidine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHMYACWWFUUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)

![1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2414548.png)


![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)


![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)
